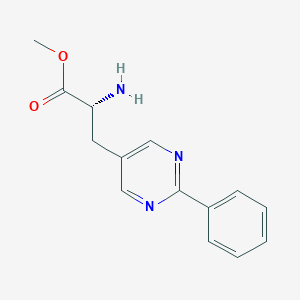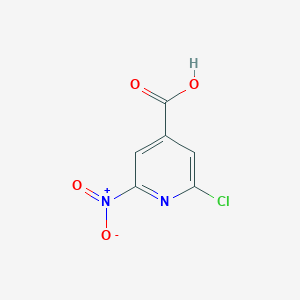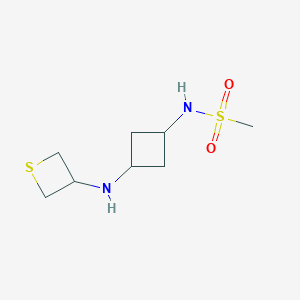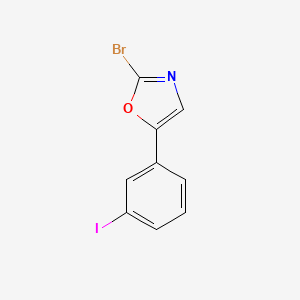
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C23H23NO3 It is a derivative of phenylalanine, an amino acid, and features a benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the protection of the amino group of phenylalanine, followed by benzylation of the hydroxyl group on the aromatic ring. The final step involves esterification to form the benzyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals
Wirkmechanismus
The mechanism of action of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ester group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can undergo hydrolysis to release the active amino acid derivative, which can then interact with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: The parent amino acid from which Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is derived.
Tyrosine: Another amino acid with a similar aromatic structure.
Benzyl esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a benzyl ester group and an amino acid backbone. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2 |
InChI-Schlüssel |
UCRXQUVKDMVBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)











